N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves a multi-step process. The initial step often includes the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, thiazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound may also interact with other cellular targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorothiophen-2-yl)thiazol-2-amine: Another thiazole derivative with similar biological activities.
2-butylthiophene: Used in the synthesis of anticancer agents.
2-octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosylbutanamide moiety, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound can be characterized by its unique molecular structure, which features a thiazole ring and a tosyl group. The molecular formula is C15H14ClN3O2S, with a molecular weight of approximately 343.85 g/mol.
Anti-inflammatory Properties
Recent studies have indicated that derivatives of thiazole compounds, including this compound, exhibit potent anti-inflammatory effects. The biological evaluation typically involves in vitro assays against cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and lipoxygenase (LOX).
Table 1: Inhibitory Activity Against COX and LOX Enzymes
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | LOX IC50 (µM) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Celecoxib | 0.05 | 0.05 | - |
Aspirin | 15.32 | - | - |
Zileuton | - | - | 11.00 |
Note: TBD indicates that specific values for this compound are yet to be determined.
In a study focused on thiazole derivatives, compounds were shown to inhibit COX enzymes with varying potency. For instance, some derivatives demonstrated an IC50 range of 0.76–9.01 µM for COX-2 inhibition, indicating significant anti-inflammatory potential compared to standard drugs like celecoxib .
Analgesic Effects
The analgesic properties of this compound were evaluated through in vivo models using the hot plate method and carrageenan-induced inflammation assays. These tests indicated that the compound could significantly reduce pain responses in animal models at various dosages (5, 10, and 20 mg/kg body weight) .
Case Studies
One notable study examined the synthesis and biological evaluation of various thiazole derivatives, including the compound . The research highlighted its selective inhibition of COX-2 over COX-1, which is critical for developing anti-inflammatory medications with fewer gastrointestinal side effects associated with non-selective NSAIDs .
The study also utilized molecular docking techniques to elucidate the binding interactions between the compound and the target enzymes, reinforcing its potential as a therapeutic agent in inflammatory conditions .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S3/c1-12-4-6-13(7-5-12)27(23,24)10-2-3-17(22)21-18-20-14(11-25-18)15-8-9-16(19)26-15/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUCLVLBVYZGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.